Comparative Lipophilicity (XLogP3) and TPSA: Differentiation from Monomethoxy and Unsubstituted Benzamide Analogs
CAS 953231-40-8 possesses a calculated XLogP3 of 2.8 and a TPSA of 82.8 Ų, reflecting the contribution of two methoxy groups on the benzamide ring [1]. In comparison, the monomethoxy analog 2-methoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953209-05-7) has one fewer methoxy oxygen, reducing its calculated logP (estimated ~2.3–2.5 based on fragment contribution methods) while the fully unsubstituted benzamide analog N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide (CAS 953014-49-8, C18H16N2O3) has even lower lipophilicity and a reduced H-bond acceptor count (4 vs. 6) . These differences are critical because within the isoxazole-benzamide class, logP shifts of ≥0.3 units significantly affect membrane permeability as demonstrated in Caco-2 monolayer assays for related benzamide derivatives [2].
| Evidence Dimension | Calculated lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.8; TPSA = 82.8 Ų (CAS 953231-40-8) |
| Comparator Or Baseline | Monomethoxy analog (CAS 953209-05-7): estimated XLogP3 ~2.3–2.5 (one fewer OCH3 group); Unsubstituted benzamide (CAS 953014-49-8): XLogP3 lower, H-bond acceptors = 4 vs. 6 |
| Quantified Difference | ΔXLogP3 ≈ 0.3–0.5 units higher for target vs. monomethoxy analog; ΔH-bond acceptors = +2 vs. unsubstituted analog |
| Conditions | Computed physicochemical properties from structural data |
Why This Matters
Lipophilicity differences of this magnitude are sufficient to alter passive membrane permeability and oral absorption potential, making CAS 953231-40-8 a distinct chemical entity for ADME profiling rather than interchangeable with close analogs.
- [1] Kuujia.com. Cas no 953231-40-8: Computed Properties (XLogP3 = 2.8, TPSA = 82.8 Ų). View Source
- [2] Kauthale S, Tekale S, Damale M, Sangshetti J, Pawar R. Synthesis, biological evaluation, molecular docking, and ADMET studies of some isoxazole-based amides. Med Chem Res. 2018;27:429–441. doi:10.1007/s00044-017-2070-z. View Source
